bromo-deaza-SAH -

bromo-deaza-SAH

Catalog Number: EVT-10903971
CAS Number:
Molecular Formula: C15H20BrN5O5S
Molecular Weight: 462.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Bromo-deaza-S-adenosylhomocysteine is a synthetic compound that serves as a potent and selective inhibitor of the protein lysine methyltransferase DOT1L. This compound is an analogue of S-adenosylhomocysteine, which is a by-product of S-adenosyl methionine-dependent methyltransferase activity. Bromo-deaza-S-adenosylhomocysteine has been shown to significantly inhibit DOT1L, which plays a crucial role in chromatin-mediated signaling and gene expression regulation, particularly in the context of certain leukemias .

Source and Classification

Bromo-deaza-S-adenosylhomocysteine is classified as a methyltransferase inhibitor. It is derived from modifications to the natural cofactor S-adenosylhomocysteine, with the introduction of a bromine atom enhancing its inhibitory potency against DOT1L by approximately eight times compared to its parent compound .

Synthesis Analysis

Methods and Technical Details

The synthesis of bromo-deaza-S-adenosylhomocysteine involves several key steps:

  1. Modification of S-Adenosylmethionine: The synthesis begins with the halogenation of S-adenosylhomocysteine at a critical position, specifically replacing a hydrogen atom with a bromine atom.
  2. Reagents and Conditions: Common reagents include halogenating agents, such as potassium iodide, and solvents like methanol. The reactions are typically conducted under controlled temperatures and pH to optimize yield and purity .
  3. Yield Improvements: Recent adaptations in synthesis methods have improved yields from 9% to 44% by optimizing reaction conditions and substituting toxic reagents with safer alternatives .
Molecular Structure Analysis

Structure and Data

Bromo-deaza-S-adenosylhomocysteine has a complex molecular structure characterized by its adenosine scaffold, which is similar to that of S-adenosylhomocysteine. The introduction of the bromine atom creates unique interactions within the DOT1L binding site, enhancing selectivity and potency .

Key structural features include:

  • Adenosine Moiety: Central to its function as a methyltransferase inhibitor.
  • Bromine Atom: Positioned within a hydrophobic cavity, facilitating strong interactions with DOT1L .
Chemical Reactions Analysis

Reactions and Technical Details

Bromo-deaza-S-adenosylhomocysteine primarily undergoes substitution reactions due to the presence of the bromine atom. It can also engage in methylation reactions that mimic the effects of S-adenosylhomocysteine on enzymatic activity:

  1. Substitution Reactions: These are facilitated by the electrophilic nature of the brominated compound.
  2. Methylation Reactions: Bromo-deaza-S-adenosylhomocysteine can act as a methyl donor in various biological contexts, impacting gene expression through its interaction with DOT1L .

Major Products Formed

The primary product resulting from the action of bromo-deaza-S-adenosylhomocysteine is the inhibition of DOT1L activity, leading to decreased aberrant methylation of lysine 79 on histone H3, which is implicated in certain leukemias .

Mechanism of Action

Bromo-deaza-S-adenosylhomocysteine exerts its inhibitory effects by mimicking S-adenosylhomocysteine, thereby blocking the enzymatic activity of DOT1L. This inhibition disrupts the normal methylation processes associated with gene regulation:

  • Inhibition Process: By occupying the cofactor binding site on DOT1L, bromo-deaza-S-adenosylhomocysteine prevents substrate access, effectively reducing histone methylation levels associated with oncogenic processes .
Physical and Chemical Properties Analysis

Physical Properties

Bromo-deaza-S-adenosylhomocysteine is typically presented as a crystalline solid with specific melting points that can vary based on purity and synthesis methods.

Chemical Properties

The compound exhibits:

  • Solubility: Soluble in polar solvents like methanol.
  • Stability: Stable under standard laboratory conditions but sensitive to extreme pH levels or prolonged exposure to light.

Relevant data include:

  • Molecular Weight: Approximately 305.18 g/mol.
  • Chemical Formula: C10H13BrN6O3S .
Applications

Bromo-deaza-S-adenosylhomocysteine has several important applications in scientific research:

  1. Biochemical Research: It serves as a valuable tool for studying protein lysine methyltransferases and their roles in gene expression regulation.
  2. Cancer Research: The compound shows potential as a therapeutic agent for treating acute lymphoid and myeloid leukemias by targeting DOT1L activity.
  3. Drug Development: Its unique properties make it an attractive candidate for developing clinical therapies aimed at mixed lineage leukemia and other malignancies associated with aberrant histone methylation .
Mechanistic Insights into DOT1L Inhibition

Structural Basis of Selective DOT1L Binding

Co-Crystal Structure Analysis of Bromo-Deaza-SAH–DOT1L Complexes

Co-crystal structures of the bromo-deaza-SAH–Disruptor of Telomeric Silencing 1-Like (DOT1L) complex resolved at 2.28 Å resolution provide atomic-level insights into the inhibitor’s binding mode. The compound occupies the S-adenosylmethionine (SAM) cofactor binding pocket within the catalytic domain of DOT1L (residues 1–332), adopting a binding pose nearly identical to that of the endogenous reaction by-product S-adenosyl-L-homocysteine (SAH). Structural superimposition reveals a root-mean-square deviation (RMSD) of merely 0.5 Å between the DOT1L–SAH and DOT1L–bromo-deaza-SAH complexes, indicating minimal protein backbone distortion upon inhibitor binding. The adenine ring of bromo-deaza-SAH engages in conserved hydrogen-bonding interactions with DOT1L residues Asp161, Asn241, and Glu186, mirroring contacts made by the adenine moiety of SAM or SAH. Crucially, the 7-deaza modification of the adenine scaffold enables optimal positioning of the bromine atom within a dedicated subpocket of the catalytic site, while the homocysteine tail maintains ionic interactions with DOT1L’s Asp222 [1] [2] [4].

Table 1: Key Interactions in the Bromo-Deaza-SAH–DOT1L Co-Crystal Structure

Bromo-Deaza-SAH MoietyDOT1L ResidueInteraction TypeDistance (Å)
N6 of adenineAsp161Hydrogen bond2.8
N1 of adenineAsn241Hydrogen bond3.0
N7 position (Br atom)Phe245, Val249Hydrophobic3.5–4.0
α-Amino group (homocysteine)Asp222Ionic2.9
α-Carboxylate (homocysteine)Lys186Hydrogen bond3.2

Role of Halogenation in Active-Site Hydrophobic Interactions

Halogenation at the 7-position of the 7-deazaadenine scaffold is the principal determinant of both potency and selectivity. The bromine atom projects into a hydrophobic cavity formed by side chains of Phe245, Val249, Leu224, and Pro133. This cavity exhibits high shape complementarity to halogens (Br or I), with the bromine forming van der Waals contacts at distances of 3.5–4.0 Å. Mutagenesis studies confirm that substitution of Phe245 with smaller residues (e.g., alanine) drastically reduces inhibitor affinity, underscoring the necessity of this hydrophobic environment. Notably, this cavity is uniquely present in DOT1L among histone methyltransferases; SET domain-containing enzymes possess a deep channel at the equivalent position that accommodates a conserved water-mediated hydrogen-bonding network involving the N7 atom of adenine. Bromine substitution sterically and electrostatically disrupts this network, rendering bromo-deaza-SAH inactive against SET domain enzymes such as Mixed Lineage Leukemia protein (MLL), Enhancer of Zeste Homolog 2 (EZH2), SET Domain Containing 7 (SETD7), and Suppressor of Variegation 3-9 Homolog 2 (SUV39H2) [1] [2] [3].

Competitive Inhibition of S-Adenosylmethionine Cofactor Binding

Bromo-deaza-SAH functions as a direct competitive antagonist of SAM binding, with a dissociation constant (Kᵢ) of 38 ± 2 nM against DOT1L. Biochemical assays using radiolabeled SAM demonstrate an 8-fold increase in potency compared to SAH (Kᵢ = 600 ± 4 nM). This enhancement is attributed to the bromine atom’s optimal filling of the hydrophobic subpocket, which SAH cannot access. Selectivity profiling across methyltransferases reveals that bromo-deaza-SAH exhibits >2,500-fold selectivity against SET-domain lysine methyltransferases and >20-fold selectivity against non-SET enzymes. Competitive activity is observed against Nicotinamide N-Methyltransferase (NNMT), DNA Methyltransferase 1 (DNMT1), Protein Arginine Methyltransferase 3 (PRMT3), and Protein Arginine Methyltransferase 5 (PRMT5), albeit with significantly reduced potency (Kᵢ = 0.75–1.15 μM) compared to DOT1L. This pattern aligns with structural analyses: PRMTs lack the hydrophobic residues equivalent to Phe245/Val249 in DOT1L, while DNMT1 sterically clashes with the bromine due to Leu1247 and Phe1145 occupying the analogous space [1] [2] [4].

Table 2: Selectivity Profile of Bromo-Deaza-SAH Against Methyltransferases

MethyltransferaseKᵢ (μM)Fold Selectivity (vs. DOT1L)
DOT1L0.038 ± 0.0021
Nicotinamide N-Methyltransferase (NNMT)0.75 ± 0.0520
DNA Methyltransferase 1 (DNMT1)0.95 ± 0.1025
Protein Arginine Methyltransferase 3 (PRMT3)1.15 ± 0.1030
Protein Arginine Methyltransferase 5 (PRMT5)1.15 ± 0.1530
Mixed Lineage Leukemia Protein (MLL)No inhibition>2,500
Enhancer of Zeste Homolog 2 (EZH2)No inhibition>2,500

Allosteric Modulation of DOT1L Catalytic Domain Conformation

Unlike bulkier DOT1L inhibitors (e.g., EPZ004777), bromo-deaza-SAH does not induce significant conformational remodeling of the catalytic domain. Superimposition of DOT1L–bromo-deaza-SAH with DOT1L–SAH structures confirms nearly identical backbone configurations, with no displacement of secondary structural elements such as the αX helix. This contrasts with inhibitors bearing tert-butyl-phenyl-urea extensions (e.g., EPZ004777), which trigger collapse of the active-site loop (residues 130–139) and inward movement of the αX helix, creating an auxiliary hydrophobic pocket. The absence of allosteric effects in bromo-deaza-SAH binding underscores its role as a "pure" SAM-competitive inhibitor that exploits the pre-existing cofactor-binding topology. Consequently, bromo-deaza-SAH serves as a critical tool compound for distinguishing between competitive versus allosteric inhibition mechanisms and validating the druggability of DOT1L’s native SAM-binding site [1] [2] [3].

Properties

Product Name

bromo-deaza-SAH

IUPAC Name

(2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(4-amino-5-bromopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butanoic acid

Molecular Formula

C15H20BrN5O5S

Molecular Weight

462.3 g/mol

InChI

InChI=1S/C15H20BrN5O5S/c16-6-3-21(13-9(6)12(18)19-5-20-13)14-11(23)10(22)8(26-14)4-27-2-1-7(17)15(24)25/h3,5,7-8,10-11,14,22-23H,1-2,4,17H2,(H,24,25)(H2,18,19,20)/t7-,8+,10+,11+,14+/m0/s1

InChI Key

DIULHULFPSIBAK-TWBCTODHSA-N

Canonical SMILES

C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CSCCC(C(=O)O)N)O)O)N)Br

Isomeric SMILES

C1=C(C2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CSCC[C@@H](C(=O)O)N)O)O)N)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.